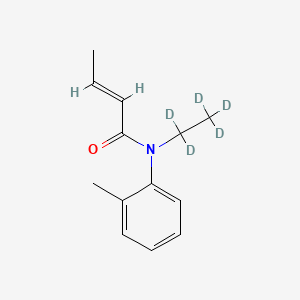

Crotamiton-d5

Description

BenchChem offers high-quality Crotamiton-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Crotamiton-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO |

|---|---|

Molecular Weight |

208.31 g/mol |

IUPAC Name |

(E)-N-(2-methylphenyl)-N-(1,1,2,2,2-pentadeuterioethyl)but-2-enamide |

InChI |

InChI=1S/C13H17NO/c1-4-8-13(15)14(5-2)12-10-7-6-9-11(12)3/h4,6-10H,5H2,1-3H3/b8-4+/i2D3,5D2 |

InChI Key |

DNTGGZPQPQTDQF-DQPOGWBTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(C1=CC=CC=C1C)C(=O)/C=C/C |

Canonical SMILES |

CCN(C1=CC=CC=C1C)C(=O)C=CC |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Crotamiton-d5 in Modern Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of Crotamiton-d5 in research, with a primary focus on its use as a stable isotope-labeled internal standard in bioanalytical methods. This document details the rationale for its use, provides a representative experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and presents relevant quantitative data and visualizations to support researchers in the fields of pharmacokinetics, drug metabolism, and clinical drug development.

Introduction: The Need for a Reliable Internal Standard

Crotamiton is a widely used topical medication for the treatment of scabies and for the relief of pruritus (itching).[1] To accurately study its absorption, distribution, metabolism, and excretion (ADME) characteristics, and to ensure precise quantification in biological matrices, a robust analytical methodology is essential. The use of an internal standard is a cornerstone of quantitative bioanalysis, as it corrects for the variability inherent in sample preparation and analysis.

Stable isotope-labeled internal standards, such as Crotamiton-d5, are considered the gold standard in quantitative mass spectrometry.[2] Crotamiton-d5 is a deuterated analog of Crotamiton, where five hydrogen atoms have been replaced with deuterium. This substitution results in a molecule that is chemically almost identical to Crotamiton but has a higher molecular weight, allowing it to be distinguished by a mass spectrometer. Because of its similar physicochemical properties, Crotamiton-d5 co-elutes with Crotamiton during chromatographic separation and experiences similar extraction recovery and ionization efficiency, thus providing superior accuracy and precision in quantification.[2]

Physicochemical and Mass Spectrometric Data

The accurate quantification of Crotamiton using Crotamiton-d5 as an internal standard relies on the distinct mass-to-charge ratios (m/z) of the two compounds. The following table summarizes key quantitative data for both the analyte and its deuterated internal standard.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | [M+H]+ (m/z) | Representative Fragment Ion (m/z) |

| Crotamiton | C₁₃H₁₇NO | 203.28 | 204.1 | 132.1 |

| Crotamiton-d5 | C₁₃H₁₂D₅NO | 208.31 | 209.1 | 137.1 |

Representative Experimental Protocol: Quantification of Crotamiton in Human Plasma by LC-MS/MS

This section outlines a detailed, representative methodology for the quantitative analysis of Crotamiton in human plasma using Crotamiton-d5 as an internal standard. This protocol is based on established principles of bioanalytical method development.

Materials and Reagents

-

Crotamiton reference standard

-

Crotamiton-d5 internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (blank)

-

96-well plates

-

Solid Phase Extraction (SPE) cartridges

Sample Preparation

-

Spiking of Standards: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Crotamiton into blank human plasma.

-

Addition of Internal Standard: To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of Crotamiton-d5 working solution (e.g., 100 ng/mL in methanol).

-

Protein Precipitation: Add 300 µL of acetonitrile to each sample, vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.

-

Supernatant Transfer: Transfer the supernatant to a clean 96-well plate for analysis.

Liquid Chromatography Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Crotamiton: 204.1 -> 132.1

-

Crotamiton-d5: 209.1 -> 137.1

-

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). This would typically include assessing the following parameters:

| Validation Parameter | Typical Acceptance Criteria |

| Linearity | r² ≥ 0.99 |

| Accuracy | Within ±15% of nominal concentration (±20% for LLOQ) |

| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ) |

| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |

| Recovery | Consistent and reproducible |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |

| Stability | Analyte stability under various storage and processing conditions |

Based on published data for similar analytical methods, the LLOQ for Crotamiton in plasma can be expected to be in the low ng/mL range.

Visualizing the Experimental Workflow and Logical Relationships

To further clarify the experimental process and the role of the internal standard, the following diagrams are provided.

Caption: Experimental workflow for the quantification of Crotamiton in plasma.

Caption: Logical relationship of an internal standard in quantitative analysis.

Crotamiton's Mechanism of Action: A Signaling Pathway Perspective

Recent research has begun to elucidate the molecular mechanisms underlying Crotamiton's antipruritic effects, which may be relevant for researchers using Crotamiton-d5 to study its pharmacology. Crotamiton has been shown to inhibit the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, which is involved in sensory perception in the skin.[3] Furthermore, it has been demonstrated to suppress itch pathways induced by histamine and chloroquine.

Caption: Simplified signaling pathway of Crotamiton's antipruritic action.

Conclusion

Crotamiton-d5 is an indispensable tool for the accurate and precise quantification of Crotamiton in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods minimizes analytical variability, leading to high-quality data that is essential for pharmacokinetic and other drug development studies. The representative protocol and data presented in this guide offer a solid foundation for researchers to develop and validate their own bioanalytical assays for Crotamiton. Furthermore, a deeper understanding of Crotamiton's mechanism of action at the molecular level opens new avenues for research into its therapeutic effects.

References

Synthesis and Isotopic Labeling of Crotamiton-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Crotamiton-d5. Crotamiton is a scabicidal and antipruritic agent.[1] Its deuterated analog, Crotamiton-d5, serves as a valuable internal standard for quantitative bioanalytical studies, particularly in pharmacokinetic and metabolic research, leveraging the precision of mass spectrometry-based assays.[2] The strategic incorporation of five deuterium atoms onto the N-ethyl group enhances its utility in such applications by providing a distinct mass shift without significantly altering its chemical properties.[3]

Proposed Synthetic Pathway

The synthesis of Crotamiton-d5 can be conceptualized as a two-step process. The first step involves the synthesis of the deuterated intermediate, N-(ethyl-d5)-o-toluidine, through the N-alkylation of o-toluidine with a deuterated ethylating agent. The subsequent step is the acylation of this deuterated amine with crotonyl chloride to yield the final product, Crotamiton-d5.

Caption: Proposed two-step synthesis of Crotamiton-d5.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis, purification, and characterization of Crotamiton-d5.

2.1. Synthesis of N-(ethyl-d5)-o-toluidine (Intermediate)

This procedure outlines the N-alkylation of o-toluidine with bromoethane-d5.

-

Reaction Setup: In a round-bottom flask, combine o-toluidine (1.0 eq), bromoethane-d5 (1.1 eq)[4][5][6], and a suitable base such as potassium carbonate (2.0 eq) in a dry polar aprotic solvent like acetonitrile.

-

Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 60-80 °C) under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the solid byproducts and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure N-(ethyl-d5)-o-toluidine.[7][8][9]

2.2. Synthesis of Crotamiton-d5

This protocol describes the acylation of the deuterated intermediate with crotonyl chloride.

-

Reaction Setup: Dissolve N-(ethyl-d5)-o-toluidine (1.0 eq) in a dry, non-polar aprotic solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere. Add a base, for instance, pyridine (1.2 eq), and cool the mixture in an ice bath.

-

Addition of Acylating Agent: Slowly add crotonyl chloride (1.1 eq) to the cooled solution.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer and wash sequentially with dilute hydrochloric acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude Crotamiton-d5 by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the final product.

2.3. Characterization

The structure and purity of the synthesized Crotamiton-d5 should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the overall structure and the absence of protons on the N-ethyl group.

-

¹³C NMR: To confirm the carbon skeleton.

-

²H NMR: To confirm the positions of deuterium incorporation.

-

-

Mass Spectrometry (MS):

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data from the synthesis of Crotamiton-d5.

Table 1: Synthesis of N-(ethyl-d5)-o-toluidine

| Parameter | Value |

| Starting Material (o-toluidine) | e.g., 1.0 g |

| Deuterated Reagent (Bromoethane-d5) | e.g., 1.2 g |

| Solvent (Acetonitrile) | e.g., 20 mL |

| Reaction Temperature | e.g., 70 °C |

| Reaction Time | e.g., 12 h |

| Product Yield | e.g., 75% |

| Purity (by HPLC) | e.g., >98% |

Table 2: Synthesis of Crotamiton-d5

| Parameter | Value |

| Starting Material (N-(ethyl-d5)-o-toluidine) | e.g., 0.8 g |

| Reagent (Crotonyl Chloride) | e.g., 0.6 g |

| Solvent (Dichloromethane) | e.g., 15 mL |

| Reaction Temperature | e.g., 0 °C to RT |

| Reaction Time | e.g., 4 h |

| Product Yield | e.g., 85% |

| Purity (by HPLC) | e.g., >99% |

| Isotopic Enrichment (by MS) | e.g., >99% D5 |

Application in Pharmacokinetic Studies

Crotamiton-d5 is an ideal internal standard for the quantification of Crotamiton in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][13][14] The workflow for such a study is outlined below.

Caption: Workflow for a pharmacokinetic study using Crotamiton-d5.

References

- 1. Crotamiton - Wikipedia [en.wikipedia.org]

- 2. texilajournal.com [texilajournal.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Bromoethane-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-874-10 [isotope.com]

- 5. chembk.com [chembk.com]

- 6. Bromoethane-d5 - Deuterated bromoethane, Ethyl-d5 bromide [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. biotage.com [biotage.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. myadlm.org [myadlm.org]

- 14. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Crotamiton-d5 as an Internal Standard in Quantitative Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accurate and precise results. This technical guide provides an in-depth exploration of the mechanism of action of Crotamiton-d5 as an internal standard for the quantification of the scabicidal and antipruritic agent, Crotamiton. While the therapeutic mechanism of Crotamiton involves interaction with the transient receptor potential vanilloid 4 (TRPV4) channel in the skin to alleviate itching, its role as an internal standard is purely physicochemical. This guide will detail the principles of isotope dilution mass spectrometry, provide a representative experimental protocol for the bioanalysis of Crotamiton in human plasma using Crotamiton-d5, present illustrative quantitative data, and visualize the analytical workflow.

Introduction: The Principle of Isotope Dilution Mass Spectrometry

The fundamental challenge in quantitative bioanalysis is the inherent variability that can be introduced during sample preparation and instrumental analysis. Factors such as incomplete extraction recovery, matrix effects (ion suppression or enhancement), and fluctuations in instrument response can all contribute to inaccurate quantification of a target analyte.[1] An internal standard (IS) is a compound of known concentration that is added to all samples, calibrators, and quality controls to correct for these potential inconsistencies.[2]

The ideal internal standard is a stable isotope-labeled version of the analyte of interest.[3] Crotamiton-d5 is the deuterated isotopologue of Crotamiton, where five hydrogen atoms have been replaced by deuterium. This substitution results in a molecule that is chemically and physically almost identical to Crotamiton.[4]

The core mechanism of action as an internal standard is as follows:

-

Co-elution in Chromatography: Crotamiton and Crotamiton-d5 exhibit virtually identical chromatographic behavior, meaning they elute from the analytical column at the same time. This ensures that both compounds experience the same matrix effects simultaneously.[4]

-

Similar Extraction Recovery: During sample preparation steps like protein precipitation or liquid-liquid extraction, any loss of the analyte (Crotamiton) will be mirrored by a proportional loss of the internal standard (Crotamiton-d5).

-

Correction for Ionization Variability: Both compounds will experience similar ionization efficiency in the mass spectrometer's ion source.

-

Mass-Based Differentiation: Despite their chemical similarities, the mass spectrometer can easily differentiate between Crotamiton and Crotamiton-d5 due to the mass difference imparted by the deuterium atoms.

By measuring the ratio of the analyte's peak area to the internal standard's peak area, the method compensates for variations, leading to highly accurate and precise quantification.[2]

Representative Experimental Protocol: Quantification of Crotamiton in Human Plasma by LC-MS/MS

The following is a representative, detailed protocol for a validated bioanalytical method for the determination of Crotamiton in human plasma.

Materials and Reagents

-

Analytes: Crotamiton (≥98% purity), Crotamiton-d5 (≥98% purity, isotopic purity ≥99%)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade)

-

Reagents: Human plasma (K2EDTA as anticoagulant)

-

Labware: Polypropylene tubes, 96-well plates

Instrumentation

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of Crotamiton and Crotamiton-d5 in methanol.

-

Working Standard Solutions: Serially dilute the Crotamiton stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Crotamiton-d5 stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a polypropylene tube.

-

Add 200 µL of the internal standard working solution (100 ng/mL Crotamiton-d5 in acetonitrile).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 4000 rpm for 5 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a 96-well plate.

-

Add 100 µL of water to each well.

-

Seal the plate and vortex briefly.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | 30% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1.5 min |

| Run Time | 5.0 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 550°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | 8 psi |

| MRM Transitions | Crotamiton: m/z 204.2 → 132.2Crotamiton-d5: m/z 209.2 → 137.2 |

| Dwell Time | 150 ms |

Quantitative Data and Method Validation

The following tables present representative data from a method validation study, demonstrating the performance of the assay.

Table 3: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Model | r² |

| Crotamiton | 1.0 - 1000 | Linear, 1/x² weighting | >0.995 |

Table 4: Intra- and Inter-Assay Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%Bias) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%Bias) |

| LLOQ | 1.0 | ≤10.0 | ±15.0 | ≤12.0 | ±15.0 |

| LQC | 3.0 | ≤8.0 | ±10.0 | ≤10.0 | ±12.0 |

| MQC | 100 | ≤7.0 | ±8.0 | ≤9.0 | ±10.0 |

| HQC | 800 | ≤6.0 | ±7.0 | ≤8.0 | ±9.0 |

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 5: Matrix Effect and Recovery

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |

| LQC | 85.2 | 84.9 | 0.98 | 1.00 |

| HQC | 86.1 | 85.5 | 1.02 | 1.01 |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Crotamiton using Crotamiton-d5 as an internal standard.

Logical Relationship of Internal Standard Correction

This diagram illustrates the logical relationship of how Crotamiton-d5 corrects for analytical variability.

Conclusion

Crotamiton-d5 serves as an exemplary internal standard for the quantitative analysis of Crotamiton in biological matrices. Its mechanism of action is rooted in the principles of isotope dilution mass spectrometry, where its near-identical physicochemical properties to the analyte allow for the effective correction of analytical variability. The use of Crotamiton-d5 in a validated LC-MS/MS method, as outlined in this guide, enables researchers and drug development professionals to achieve the high level of accuracy and precision required for pharmacokinetic, toxicokinetic, and other bioanalytical studies. This ensures the generation of reliable data crucial for the advancement of pharmaceutical research and development.

References

Physicochemical Properties of Deuterated Crotamiton: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of Crotamiton and explores the anticipated effects of deuterium substitution on these characteristics. Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategic approach in drug development to modulate pharmacokinetic and metabolic profiles. While specific experimental data for deuterated Crotamiton is not publicly available, this document extrapolates expected changes based on established principles of the kinetic isotope effect and known data for other deuterated compounds. This guide also outlines detailed experimental protocols for the characterization of both Crotamiton and its deuterated analogs, and includes visualizations of relevant pathways and workflows to support further research and development.

Introduction to Crotamiton and the Rationale for Deuteration

Crotamiton is a well-established antipruritic and scabicidal agent.[1][2][3][4] It is a colorless to slightly yellowish oil and is used topically to treat scabies and relieve itching.[1][4] The precise mechanism of its scabicidal action is not fully understood, though its antipruritic effects are attributed to a counter-irritation and cooling sensation upon evaporation from the skin, and potentially through the inhibition of the TRPV4 ion channel.[1][2][4][5]

The metabolic fate of Crotamiton involves enzymatic processes that can limit its systemic exposure and duration of action. Deuteration, the substitution of hydrogen with its stable isotope deuterium, can significantly alter the metabolic profile of a drug.[6][7][][9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of enzymatic cleavage—a phenomenon known as the kinetic isotope effect.[][9][10] This can result in a longer plasma half-life, reduced metabolic clearance, and potentially an improved safety profile by minimizing the formation of toxic metabolites.[9][11][12]

Physicochemical Properties: Crotamiton vs. Expected Properties of Deuterated Crotamiton

The following tables summarize the known physicochemical properties of Crotamiton and the anticipated changes upon deuteration. These expected changes are based on general principles observed in other deuterated molecules.[10][11][13]

Table 1: General Physicochemical Properties

| Property | Crotamiton | Expected Effect of Deuteration on Crotamiton |

| Molecular Formula | C₁₃H₁₇NO[1] | C₁₃H₍₁₇-ₓ₎DₓNO |

| Molecular Weight | 203.28 g/mol [1] | Increase proportional to the number of deuterium atoms |

| Physical Description | Colorless to slightly yellowish oil with a faint amine-like odor[1][4] | No significant change expected |

| Boiling Point | 154 °C at 13 mm Hg[1] | Minor increase possible |

| Melting Point | < 25 °C[1] | Minor change (increase or decrease) possible[10] |

Table 2: Solubility and Partitioning

| Property | Crotamiton | Expected Effect of Deuteration on Crotamiton |

| Solubility | Miscible with alcohol and methanol[1] | Potential for a slight increase in aqueous solubility[10] |

| LogP (Octanol/Water) | 2.8 (Computed)[1] | Minor decrease (lower lipophilicity)[13] |

Table 3: Spectroscopic and Other Properties

| Property | Crotamiton | Expected Effect of Deuteration on Crotamiton |

| pKa | Data not available | Slight alteration possible[13] |

| Vibrational Frequency (FTIR) | Characteristic C-H stretching frequencies | Shift to lower wavenumbers for C-D bonds[10] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the physicochemical properties of Crotamiton and its deuterated analogs. These protocols are based on standard practices for active pharmaceutical ingredient (API) characterization.[14]

Determination of Solubility

Objective: To determine the equilibrium solubility of the compound in various solvents (e.g., water, phosphate-buffered saline, ethanol).

Methodology:

-

Add an excess amount of the test compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter.

-

Dilute the filtrate with an appropriate solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Partition Coefficient (LogP)

Objective: To measure the partitioning of the compound between octanol and water.

Methodology (Shake-Flask Method):

-

Prepare a stock solution of the test compound in the aqueous phase (water or buffer).

-

Add an equal volume of octanol to the aqueous solution in a separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

-

Allow the two phases to separate completely.

-

Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique (e.g., HPLC-UV).

-

Calculate the LogP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability

Objective: To assess the rate of metabolism of the compound in liver microsomes.

Methodology:

-

Prepare an incubation mixture containing liver microsomes (human or rat), NADPH (as a cofactor), and the test compound in a phosphate buffer.

-

Initiate the metabolic reaction by adding the test compound to the pre-warmed incubation mixture.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

-

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups and confirm deuteration.

Methodology:

-

Place a small amount of the neat liquid sample onto the crystal of the FTIR spectrometer.

-

Record the infrared spectrum over a range of wavenumbers (e.g., 4000-400 cm⁻¹).

-

For deuterated Crotamiton, a shift in the C-H stretching and bending vibrations to lower frequencies (indicative of C-D bonds) would be expected.[10]

Visualization of Workflows and Pathways

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the synthesis and characterization of deuterated Crotamiton.

Hypothesized Metabolic Pathway of Crotamiton

Caption: Hypothesized metabolic pathways of Crotamiton and the effect of deuteration.

Conclusion

While experimental data on deuterated Crotamiton is not yet available, the principles of deuterium substitution in drug design suggest that it could offer significant advantages. The expected impact of deuteration on Crotamiton includes a reduced rate of metabolism, which could lead to an extended half-life and improved pharmacokinetic profile. The experimental protocols detailed in this guide provide a framework for the comprehensive physicochemical characterization of deuterated Crotamiton. Further research into the synthesis and evaluation of deuterated Crotamiton is warranted to explore its potential as an improved therapeutic agent.

References

- 1. Crotamiton | C13H17NO | CID 2883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crotamiton - Wikipedia [en.wikipedia.org]

- 3. Crotamiton - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Crotamiton? [synapse.patsnap.com]

- 6. Deuterated drug - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 9. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]

Crotamiton-d5 Analytical Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical standard for Crotamiton-d5, a deuterated analog of the scabicidal and antipruritic agent, Crotamiton. This document is intended to serve as a resource for researchers and scientists in drug development, offering key specifications, analytical methodologies, and procedural diagrams to facilitate its use in experimental workflows.

Core Specifications

Crotamiton-d5 is utilized as an internal standard in quantitative analytical methods, such as mass spectrometry, to ensure accuracy and precision by correcting for analyte loss during sample preparation and instrumental analysis.[1] The physical and chemical properties of Crotamiton-d5 are summarized below. It is crucial to consult the Certificate of Analysis (COA) provided by the supplier for lot-specific data.[2]

Table 1: Chemical and Physical Properties of Crotamiton-d5

| Property | Specification | Source |

| Chemical Name | (E)-N-ethyl-N-(o-tolyl)but-2-enamide-d5 | N/A |

| Synonyms | N-Ethyl-N-(2-methylphenyl)-2-butenamide-d5, N-Ethyl-o-crotonotoluidide-d5, Eurax-d5 | [3][4] |

| Molecular Formula | C₁₃H₁₂D₅NO | [3][4] |

| Molecular Weight | 208.31 g/mol | [3][4][5] |

| CAS Number | Not available | N/A |

| Appearance | Colorless to light yellow oil | N/A |

Table 2: Typical Analytical Specifications for Crotamiton-d5 Standard

| Parameter | Typical Specification | Note |

| Chemical Purity | ≥98% | As determined by a suitable chromatographic technique (e.g., HPLC, GC). |

| Isotopic Purity | ≥99 atom % D | To minimize signal overlap with the unlabeled analyte. |

| Isotopic Enrichment | ≥98% | Denotes the percentage of molecules containing the desired isotopic label. |

| Storage Conditions | Store at 2-8°C for short-term and -20°C for long-term. Protect from light. | [6][7] |

Experimental Protocols

The following are representative protocols for the analysis of Crotamiton using Crotamiton-d5 as an internal standard. These methods are based on established analytical techniques for the parent compound and should be optimized for specific experimental conditions.

Sample Preparation from a Topical Cream Formulation

This protocol outlines the extraction of Crotamiton from a cream matrix prior to LC-MS analysis.

-

Weighing and Dissolution: Accurately weigh approximately 100 mg of the crotamiton-containing cream into a 10 mL volumetric flask.

-

Internal Standard Spiking: Add a known concentration of Crotamiton-d5 internal standard solution.

-

Extraction: Add a suitable solvent, such as methanol or a mixture of acetonitrile and water, to the flask.[8]

-

Sonication: Sonicate the mixture for 15-20 minutes to ensure complete dissolution and extraction of the analyte and internal standard.[8]

-

Centrifugation/Filtration: Centrifuge the resulting suspension to pellet any undissolved excipients. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Dilution: Dilute the filtered extract to a suitable concentration for LC-MS analysis.

LC-MS/MS Analytical Method

This method provides a framework for the quantitative analysis of Crotamiton using a deuterated internal standard.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Chromatographic Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for both Crotamiton and Crotamiton-d5 need to be determined by direct infusion of the individual standards.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the analysis of Crotamiton-d5.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Crotamitone-d5 | CAS | LGC Standards [lgcstandards.com]

- 3. dev.usbio.net [dev.usbio.net]

- 4. Crotamitone-d5 | CAS | LGC Standards [lgcstandards.com]

- 5. Crotamitone-d5 | C13H17NO | CID 171394547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Understanding Isotopic Enrichment in Crotamiton-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic enrichment of Crotamiton-d5, a deuterated analog of the scabicidal and antipruritic agent, Crotamiton. The incorporation of five deuterium atoms into the N-ethyl group of the molecule offers a valuable tool for various research applications, particularly as an internal standard in pharmacokinetic and metabolic studies utilizing mass spectrometry. This document outlines the methodologies for determining and quantifying the isotopic enrichment of Crotamiton-d5, presenting the data in a clear and comparative format.

Data Presentation: Isotopic Enrichment and Purity of Crotamiton-d5

The isotopic enrichment of Crotamiton-d5 is a critical parameter that defines its utility, especially in quantitative bioanalytical assays. The following tables summarize the key quantitative data regarding the isotopic distribution and purity of a representative batch of Crotamiton-d5.

Table 1: Isotopic Distribution of Crotamiton-d5 as Determined by Mass Spectrometry

| Isotopologue | Chemical Formula | Theoretical Mass (Da) | Measured Relative Abundance (%) |

| d0 (Unlabeled) | C₁₃H₁₇NO | 203.1310 | 0.1 |

| d1 | C₁₃H₁₆DNO | 204.1373 | 0.3 |

| d2 | C₁₃H₁₅D₂NO | 205.1436 | 0.5 |

| d3 | C₁₃H₁₄D₃NO | 206.1498 | 1.0 |

| d4 | C₁₃H₁₃D₄NO | 207.1561 | 3.1 |

| d5 (Fully Labeled) | C₁₃H₁₂D₅NO | 208.1624 | 95.0 |

Table 2: Summary of Isotopic Enrichment and Chemical Purity

| Parameter | Method of Determination | Result |

| Isotopic Enrichment (d5) | Mass Spectrometry | 99.0% |

| Deuterated Purity (d5) | ¹H-NMR & ²H-NMR | >98% |

| Chemical Purity | HPLC-UV | 99.5% |

| Identity Confirmation | ¹H-NMR, ¹³C-NMR, MS | Conforms to Structure |

Experimental Protocols

The determination of isotopic enrichment and purity of Crotamiton-d5 requires a combination of advanced analytical techniques. The following sections detail the experimental protocols for the key analyses.

Mass Spectrometry for Isotopic Enrichment Analysis

Objective: To determine the isotopic distribution and calculate the isotopic enrichment of Crotamiton-d5.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a Liquid Chromatography system (LC-MS).

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of Crotamiton-d5 in methanol at a concentration of 1 mg/mL.

-

Prepare a corresponding stock solution of non-deuterated Crotamiton (d0) at the same concentration.

-

Prepare working solutions by diluting the stock solutions to 1 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan from m/z 150 to 300.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

-

Data Analysis:

-

Acquire the mass spectra for both Crotamiton-d0 and Crotamiton-d5.

-

For Crotamiton-d5, extract the ion chromatograms for the theoretical masses of the d0 to d5 isotopologues.

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of all isotopologues.

-

The isotopic enrichment is calculated as the percentage of the d5 isotopologue relative to the sum of all deuterated isotopologues (d1 to d5).

-

NMR Spectroscopy for Deuterated Purity and Structural Confirmation

Objective: To confirm the position of deuterium labeling and to estimate the deuterated purity by ¹H-NMR and ²H-NMR.

Instrumentation: High-field NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation:

-

Dissolve approximately 10 mg of Crotamiton-d5 in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

-

¹H-NMR Spectroscopy:

-

Acquire a standard proton NMR spectrum.

-

Analysis: The signals corresponding to the protons of the N-ethyl group in non-deuterated Crotamiton will be significantly reduced or absent in the ¹H-NMR spectrum of Crotamiton-d5. The degree of signal reduction provides a semi-quantitative measure of deuteration at those positions.

-

-

²H-NMR (Deuterium) Spectroscopy:

-

Acquire a deuterium NMR spectrum.

-

Analysis: The ²H-NMR spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms. The presence of signals for the N-ethyl-d5 group confirms the location of the labels. The integration of these signals can be used to assess the relative abundance of deuterium at each labeled site.

-

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Isotopic Enrichment Analysis by LC-MS.

Caption: Workflow for NMR-based Purity and Structural Analysis.

Commercial Suppliers of Crotamiton-d5 for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Crotamiton-d5, a deuterated analog of the scabicidal and antipruritic agent Crotamiton. This guide is intended for researchers in pharmacology, drug metabolism, and pharmacokinetics (DMPK), as well as professionals in the pharmaceutical industry who require a stable isotope-labeled internal standard for the quantitative analysis of Crotamiton in biological matrices.

Introduction to Crotamiton-d5

Crotamiton-d5 is a synthetic derivative of Crotamiton in which five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for bioanalytical assays using mass spectrometry. The increased mass of Crotamiton-d5 allows for its clear differentiation from the unlabeled drug in a mass spectrometer, while its chemical properties remain nearly identical, ensuring similar behavior during sample preparation and chromatographic separation. The use of a stable isotope-labeled internal standard like Crotamiton-d5 is considered the gold standard in quantitative bioanalysis as it effectively corrects for variability in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise results.[1][2]

Commercial Availability

Several specialized chemical suppliers offer Crotamiton-d5 for research purposes. While the availability of detailed product specifications can vary, the following table summarizes the key information for prominent suppliers. Researchers are advised to contact the suppliers directly to obtain the most current Certificate of Analysis (CoA) for lot-specific data on purity and isotopic enrichment.

| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight | Notes |

| Toronto Research Chemicals (TRC) | Crotamitone-d5 | C818007 | C₁₃H₁₂D₅NO | 208.31 | TRC is a brand of LGC Standards. |

| MedchemExpress (MCE) | Crotamiton-d5 | HY-B1177S | C₁₃H₁₂D₅NO | 208.31 | Product data sheet available.[3][4] |

| CymitQuimica | Crotamitone-d5 | TRC-C818007 | C₁₃H₁₂D₅NO | 208.31 | Distributes products from TRC.[5] |

| United States Biological | Crotamitone-d5 | C7933-21 | C₁₃H₁₂D₅NO | 208.31 | Basic product information provided. |

Quantitative Data

Quantitative data such as chemical purity and isotopic enrichment are critical for the accurate preparation of standard solutions and the interpretation of analytical results. While specific values are lot-dependent and should be confirmed with a Certificate of Analysis from the supplier, typical specifications for research-grade deuterated standards are provided below.

| Parameter | Typical Specification | Method of Analysis |

| Chemical Purity | ≥98% | HPLC, LC-MS |

| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry |

| Deuterium Incorporation | d₅ | Mass Spectrometry |

Experimental Protocols

The following section outlines a representative experimental protocol for the quantification of Crotamiton in human plasma using Crotamiton-d5 as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on established methods for the analysis of Crotamiton and general best practices for bioanalytical method development with stable isotope-labeled internal standards.[6][7] It should be noted that this is a template and will require optimization and validation for specific laboratory conditions and instrumentation.

Preparation of Stock and Working Solutions

-

Crotamiton Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Crotamiton reference standard and dissolve in 10 mL of methanol.

-

Crotamiton-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Crotamiton-d5 and dissolve in 1 mL of methanol.

-

Crotamiton Working Standards: Prepare a series of working standard solutions by serial dilution of the Crotamiton stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Crotamiton-d5 stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibration standard, or quality control sample.

-

Add 20 µL of the Internal Standard Working Solution (100 ng/mL) and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95% to 20% B

-

3.1-4.0 min: 20% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Ionization Mode: ESI Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Crotamiton: m/z 204.1 → 132.1 (Quantifier), m/z 204.1 → 77.1 (Qualifier)

-

Crotamiton-d5: m/z 209.1 → 137.1 (Quantifier)

-

(Note: The specific MRM transitions and collision energies will need to be optimized for the instrument being used.)

Visualizations

Experimental Workflow

Caption: Bioanalytical workflow for Crotamiton quantification.

Signaling Pathway (Illustrative)

While Crotamiton's primary use is as a scabicide, its antipruritic mechanism is not fully understood. The following diagram illustrates a hypothetical signaling pathway that could be investigated using quantitative methods.

Caption: Hypothetical antipruritic signaling pathway of Crotamiton.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Crotamitone-d5 | CymitQuimica [cymitquimica.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. researchgate.net [researchgate.net]

Decoding the Crotamiton-d5 Certificate of Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for Crotamiton-d5, a deuterated analog of the scabicidal and antipruritic agent, Crotamiton. Understanding the data and experimental protocols presented in a CoA is critical for ensuring the quality, identity, and purity of this isotopically labeled compound in research and development settings.

Compound Identification and General Properties

A Certificate of Analysis for Crotamiton-d5 begins by unequivocally identifying the compound and summarizing its key physical and chemical properties. This section typically includes the following information:

| Parameter | Specification |

| Compound Name | Crotamiton-d5 |

| Alternate Names | N-Ethyl-N-(2-methylphenyl)-2-butenamide-d5; N-Ethyl-o-crotonotoluidide-d5[1] |

| Molecular Formula | C₁₃H₁₂D₅NO[1][2] |

| Molecular Weight | 208.31 g/mol [1][2][3] |

| CAS Number | Not available in search results |

| Appearance | Colorless to slightly yellowish oil[4][5] |

| Solubility | Miscible with alcohol and methanol[4][5] |

| Storage Conditions | Room temperature or 4°C[1] |

Purity and Identity Analysis

This core section of the CoA details the analytical tests performed to confirm the purity of Crotamiton-d5 and verify its chemical identity. For deuterated compounds, this analysis is expanded to include isotopic purity.

Chemical Purity

Chemical purity is typically assessed using chromatographic techniques to separate the main compound from any impurities.

| Test | Method | Specification |

| Purity by HPLC | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | ≥98% |

The determination of Crotamiton's chemical purity is often performed using an isocratic reversed-phase HPLC method.[6]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[7][8][9] For isomer separation, a simple acetonitrile/water mobile phase can be effective with a C30 column.[7]

-

Detection: UV detection at a specific wavelength, typically around 220 nm.[8]

-

Procedure: A solution of Crotamiton-d5 is injected into the HPLC system. The retention time of the main peak is compared to a reference standard. The peak area is used to calculate the purity relative to any impurity peaks.

Isotopic Purity and Enrichment

For a deuterated compound like Crotamiton-d5, determining the isotopic purity and the degree of deuterium enrichment is crucial. This is typically accomplished using mass spectrometry and nuclear magnetic resonance spectroscopy.[10][11]

| Test | Method | Specification |

| Isotopic Purity | Mass Spectrometry (MS) | Report individual isotopologue distribution (d₀-d₅) |

| Deuterium Enrichment | ¹H Nuclear Magnetic Resonance (¹H-NMR) | ≥98% |

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic purity of deuterated compounds by distinguishing between H/D isotopologues.[12][13]

-

Ionization Source: Electrospray ionization (ESI) is commonly used.[12][13]

-

Analyzer: A high-resolution mass analyzer (e.g., Orbitrap, TOF) is required to resolve the small mass differences between the deuterated and non-deuterated species.

-

Procedure: The sample is introduced into the mass spectrometer, and the relative abundances of the different isotopologue ions (e.g., d₀, d₁, d₂, d₃, d₄, d₅) are measured. The isotopic purity is calculated based on the relative intensity of these peaks.[12]

Proton NMR (¹H-NMR) is used to determine the level of deuterium incorporation by measuring the reduction in the signal of protons at the deuterated positions.[11]

-

Solvent: A deuterated solvent (e.g., CDCl₃, DMSO-d₆) is used to dissolve the sample.

-

Procedure: The ¹H-NMR spectrum of the Crotamiton-d5 sample is acquired. The integrals of the proton signals corresponding to the deuterated positions are compared to the integrals of non-deuterated protons within the molecule or to a known internal standard. The reduction in the integral value for the signals of the deuterated ethyl group indicates the percentage of deuterium incorporation.

Structural Confirmation

The CoA will also include data that confirms the overall chemical structure of the Crotamiton-d5 molecule.

| Test | Method | Result |

| Identity by ¹H-NMR | ¹H Nuclear Magnetic Resonance | Conforms to the structure |

| Identity by MS | Mass Spectrometry | The molecular ion peak corresponds to the calculated mass of Crotamiton-d5 |

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of a typical Certificate of Analysis process for Crotamiton-d5, from receiving the sample to the final quality control approval.

References

- 1. usbio.net [usbio.net]

- 2. Crotamitone-d5 | CymitQuimica [cymitquimica.com]

- 3. Crotamitone-d5 | C13H17NO | CID 171394547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Crotamiton | C13H17NO | CID 2883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Crotamiton | ABIN3220460 [antibodies-online.com]

- 6. Chromatography of crotamiton and its application to the determination of active ingredients in ointments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Method for determination of crotamiton [labonline.com.au]

- 8. researchgate.net [researchgate.net]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Crotamiton in Human Plasma Using Crotamiton-d5 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Crotamiton in human plasma. The method utilizes Crotamiton-d5, a stable isotope-labeled internal standard (SIL-IS), to ensure accuracy and precision by compensating for matrix effects and variability during sample processing. The protocol covers sample preparation using protein precipitation, optimized chromatographic conditions for efficient separation, and mass spectrometric parameters for selective detection. This robust method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications requiring reliable determination of Crotamiton concentrations.

Introduction

Crotamiton is a scabicidal and antipruritic agent used topically to treat scabies and relieve itching.[1] To support pharmacokinetic and toxicokinetic studies, a reliable and sensitive bioanalytical method is essential for measuring Crotamiton concentrations in biological matrices. LC-MS/MS offers superior selectivity and sensitivity compared to other analytical techniques like HPLC with UV detection.[2][3] The use of a stable isotope-labeled internal standard, such as Crotamiton-d5, is the gold standard in quantitative LC-MS/MS analysis. It co-elutes with the analyte, ensuring that any variations in sample preparation, injection volume, and matrix-induced ionization changes are effectively normalized, leading to highly accurate and precise results.[4][5] This document provides a comprehensive protocol for method development and validation.

Experimental Protocols

Materials and Reagents

-

Analytes: Crotamiton (Reference Standard), Crotamiton-d5 (Internal Standard)

-

Solvents: HPLC-grade Methanol, Acetonitrile, and Water

-

Additives: Formic Acid (LC-MS grade)

-

Biological Matrix: Blank Human Plasma (K2-EDTA)

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh 10 mg of Crotamiton and Crotamiton-d5 into separate 10 mL volumetric flasks.

-

Dissolve and dilute to volume with methanol. These solutions can be stored at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of Crotamiton working solutions by serially diluting the stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the Crotamiton-d5 stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution is used for protein precipitation.

-

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample (blank, calibration standard, or study sample) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the IS Working Solution (100 ng/mL Crotamiton-d5 in acetonitrile) to each tube.

-

Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the clear supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: Optimized Chromatographic Conditions

| Parameter | Value |

| HPLC Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | 5% B to 95% B over 3.0 min, hold for 1 min, return to 5% B |

| Total Run Time | 5.0 min |

Table 2: Optimized Mass Spectrometer Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 55 psi |

| Curtain Gas | 35 psi |

| Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Table 3: MRM Transitions for Crotamiton and Crotamiton-d5

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| Crotamiton | 204.2 | 105.1 | 25 |

| Crotamiton-d5 (IS) | 209.2 | 110.1 | 25 |

Method Validation

The method should be validated according to regulatory guidelines (e.g., EMA or FDA) for bioanalytical method validation.[6] Key parameters to be assessed are summarized below.

Table 4: Summary of Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Description | Acceptance Criteria |

| Linearity | A calibration curve of at least 6 non-zero standards. | Correlation coefficient (r²) ≥ 0.99 |

| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve. | Accuracy within ±20%; Precision ≤20% CV |

| Accuracy & Precision | Determined at LLOQ, Low, Mid, and High QC levels. | Accuracy within ±15%; Precision ≤15% CV |

| Selectivity | Analysis of blank plasma from multiple sources. | No significant interfering peaks at the retention times of the analyte or IS. |

| Matrix Effect | Assesses the ion suppression or enhancement from the matrix. | IS-normalized matrix factor CV ≤15%. |

| Recovery | Efficiency of the extraction process. | Should be consistent and reproducible. |

| Stability | Freeze-thaw, short-term, long-term, and post-preparative stability. | Mean concentration within ±15% of nominal values. |

Visualizations

Caption: Experimental workflow for Crotamiton analysis.

Caption: Key components of bioanalytical method validation.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and robust approach for the quantification of Crotamiton in human plasma. The use of a stable isotope-labeled internal standard (Crotamiton-d5) ensures high accuracy and precision, making the method well-suited for regulated bioanalysis in support of clinical and non-clinical pharmacokinetic studies. The simple protein precipitation procedure allows for high-throughput sample processing.

References

- 1. rjptonline.org [rjptonline.org]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

Utilizing Crotamiton-d5 as an Internal Standard for Accurate Bioanalysis of Crotamiton

Application Note

Introduction

Crotamiton is a widely used topical medication for the treatment of scabies and pruritus. Accurate quantification of Crotamiton in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Crotamiton-d5, is the gold standard in bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1] Crotamiton-d5, being chemically identical to Crotamiton but with a different mass, co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. This ensures high accuracy and precision in quantification by correcting for variations during sample preparation and analysis.[2]

This document provides detailed application notes and protocols for the use of Crotamiton-d5 as an internal standard in the bioanalysis of Crotamiton in human plasma.

Principle of the Method

The bioanalytical method involves the extraction of Crotamiton and the internal standard, Crotamiton-d5, from a biological matrix, followed by chromatographic separation and detection using LC-MS/MS. A known amount of Crotamiton-d5 is added to the plasma samples, calibrators, and quality control (QC) samples at the beginning of the sample preparation process. The samples are then subjected to a protein precipitation extraction procedure. The resulting extract is analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of Crotamiton to that of Crotamiton-d5 is used to construct a calibration curve and to determine the concentration of Crotamiton in the unknown samples.

Experimental Protocols

Materials and Reagents

-

Crotamiton reference standard

-

Crotamiton-d5 internal standard

-

Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Formic acid (analytical grade)

-

Deionized water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: A C18 column (e.g., 100 x 4.6 mm, 5 µm) is a suitable choice for the separation of Crotamiton.[3]

Preparation of Stock and Working Solutions

-

Crotamiton Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Crotamiton reference standard in methanol.

-

Crotamiton-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Crotamiton-d5 in methanol.

-

Crotamiton Working Solutions: Prepare serial dilutions of the Crotamiton stock solution with a mixture of methanol and water to create calibration curve standards and quality control (QC) samples.

-

Crotamiton-d5 Working Solution (Internal Standard): Dilute the Crotamiton-d5 stock solution with methanol to a suitable concentration for spiking into samples.

Sample Preparation: Protein Precipitation

-

Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the Crotamiton-d5 working solution to each tube (except for blank samples, to which 20 µL of methanol is added).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex to ensure complete dissolution.

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 (e.g., Knauer C18 vertex plus, 100 X 4.6 mm)[3] |

| Mobile Phase | A mixture of Methanol: Acetonitrile: 1.0 N Ammonium Acetate (e.g., 55:44:1, v/v/v)[3] |

| Flow Rate | 1.0 mL/min[3] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 8 minutes |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Crotamiton: To be determined by direct infusion of the standard (precursor ion [M+H]⁺) and its product ions. |

| Crotamiton-d5: To be determined by direct infusion of the standard (precursor ion [M+H]⁺) and its product ions. The precursor ion will be 5 Daltons higher than that of Crotamiton. | |

| Source Temperature | To be optimized (e.g., 500°C) |

| Gas 1 (Nebulizer) | To be optimized |

| Gas 2 (Heater) | To be optimized |

| Curtain Gas | To be optimized |

| Collision Gas | To be optimized |

Method Validation Parameters

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines. The following tables summarize the expected performance characteristics of a validated assay.

Linearity

The linearity of the method should be assessed by analyzing a series of calibration standards.

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Crotamiton | 1 - 1000 | ≥ 0.99 |

Accuracy and Precision

The intra-day and inter-day accuracy and precision should be evaluated by analyzing replicate QC samples at multiple concentration levels.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | ≤ 20 | ± 20 | ≤ 20 | ± 20 |

| Low | 3 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |

| Medium | 50 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |

| High | 800 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |

Recovery

The extraction recovery of Crotamiton should be determined by comparing the peak areas of extracted samples with those of unextracted standards.

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| Low | 3 | > 85 |

| Medium | 50 | > 85 |

| High | 800 | > 85 |

Visualizations

Experimental Workflow

Caption: Bioanalytical workflow for the quantification of Crotamiton in plasma.

Crotamiton Signaling Pathway

Crotamiton is known to interact with the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, which is involved in sensory perception, including itch.

Caption: Simplified signaling pathway of Crotamiton's antipruritic action.

References

Application Notes and Protocols for Crotamiton-d5 Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of Crotamiton-d5 for quantitative analysis in biological matrices. Crotamiton-d5 is a deuterated analog of Crotamiton and is ideally used as an internal standard (IS) in bioanalytical methods to ensure accuracy and precision. The following protocols for Protein Precipitation (PPE), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) are designed for the analysis of Crotamiton, and Crotamiton-d5 as the internal standard, in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction to Crotamiton-d5 in Bioanalysis

In pharmacokinetic and toxicokinetic studies, the accurate quantification of drugs and their metabolites in biological fluids is crucial. Crotamiton is a scabicidal and antipruritic agent. For its quantitative analysis in biological matrices like plasma, a stable isotope-labeled internal standard, such as Crotamiton-d5, is highly recommended. The use of a deuterated internal standard helps to compensate for variations during sample preparation, chromatography, and mass spectrometric detection, thereby improving the accuracy and precision of the method.

The selection of an appropriate sample preparation technique is critical for removing interferences from the biological matrix and concentrating the analyte of interest. This document outlines three common and effective sample preparation techniques: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.

Data Presentation: Quantitative Method Performance

The following tables summarize representative quantitative data for a validated bioanalytical method for Crotamiton using Crotamiton-d5 as an internal standard. These values are based on typical performance characteristics and acceptance criteria for bioanalytical methods as per regulatory guidelines.

Table 1: Method Validation Summary

| Parameter | Acceptance Criteria | Representative Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10, Accuracy ±20%, Precision ≤20% | 1 ng/mL |

| Upper Limit of Quantification (ULOQ) | Accuracy ±15%, Precision ≤15% | 1000 ng/mL |

Table 2: Accuracy and Precision

| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (% RSD) | Inter-day Accuracy (% Bias) | Inter-day Precision (% RSD) |

| LLOQ | 1 | 5.2 | 8.9 | 6.8 | 10.2 |

| Low QC | 3 | 3.1 | 6.5 | 4.5 | 7.8 |

| Mid QC | 100 | -1.8 | 4.2 | -0.9 | 5.1 |

| High QC | 800 | -2.5 | 3.8 | -1.7 | 4.6 |

Table 3: Recovery and Matrix Effect

| Sample Preparation Technique | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |

| Protein Precipitation (Acetonitrile) | 85.2 ± 5.1 | 86.1 ± 4.8 | 95.3 (Ion Suppression) |

| Liquid-Liquid Extraction (MTBE) | 92.5 ± 3.7 | 93.2 ± 3.5 | 102.1 (Ion Enhancement) |

| Solid-Phase Extraction (C18) | 95.8 ± 2.9 | 96.1 ± 2.5 | 99.5 (Minimal Effect) |

Note: The data presented in these tables are representative examples for illustrative purposes and are based on typical acceptance criteria for bioanalytical method validation. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Protein Precipitation (PPE)

This protocol describes a simple and rapid method for the removal of proteins from plasma samples using a precipitating agent.

Materials:

-

Blank plasma

-

Crotamiton and Crotamiton-d5 stock solutions

-

Acetonitrile (ACN), ice-cold

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of Crotamiton-d5 internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to the sample.

-

Vortex vigorously for 1 minute to precipitate the proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex to mix and inject an aliquot into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol utilizes the differential solubility of Crotamiton in two immiscible liquids to extract it from the plasma matrix.

Materials:

-

Blank plasma

-

Crotamiton and Crotamiton-d5 stock solutions

-

Methyl tert-butyl ether (MTBE)

-

Ammonium hydroxide (5%)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of Crotamiton-d5 internal standard working solution.

-

Add 25 µL of 5% ammonium hydroxide to basify the sample.

-

Vortex briefly to mix.

-

Add 600 µL of methyl tert-butyl ether (MTBE).

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to separate the phases.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex to mix and inject an aliquot into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol provides a more selective sample clean-up using a solid sorbent to isolate Crotamiton from the plasma matrix.

Materials:

-

Blank plasma

-

Crotamiton and Crotamiton-d5 stock solutions

-

SPE cartridges (e.g., C18, 100 mg, 1 mL)

-

Methanol

-

Deionized water

-

Elution solvent (e.g., 90:10 Methanol:Water)

-

SPE vacuum manifold

Procedure:

-

Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

-

Sample Preparation: Pipette 100 µL of plasma sample into a clean tube. Add 10 µL of Crotamiton-d5 internal standard working solution. Add 200 µL of deionized water and vortex to mix.

-

Loading: Load the prepared sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approx. 1 mL/min).

-

Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences.

-

Drying: Dry the cartridge under vacuum for 5 minutes.

-

Elution: Elute the analyte and internal standard with 1 mL of the elution solvent into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

-

Analysis: Vortex to mix and inject an aliquot into the LC-MS/MS system.

Crotamiton-d5 in Pharmacokinetic Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals